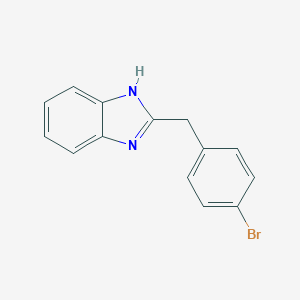

2-(4-Bromobenzyl)-1H-benzimidazole

説明

Historical Context and Significance of the Benzimidazole (B57391) Nucleus in Chemical Sciences

The journey of the benzimidazole nucleus in chemical sciences began in 1872 when Hoebrecker first synthesized 2,5- (or 2,6-)dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide. iosrphr.org However, the profound significance of this heterocyclic scaffold came to light in 1944 when Woolley proposed its potential to mimic purines and thereby elicit diverse biological responses. This hypothesis was substantiated a few years later with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental structural component of vitamin B12, where it acts as an axial ligand to the cobalt atom. iosrphr.orgijpdd.org

This discovery marked a turning point, propelling the benzimidazole moiety into the forefront of medicinal chemistry research. researchgate.net Its structural resemblance to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. iosrphr.orgresearchgate.net Over the decades, this has led to the development of numerous benzimidazole-containing drugs with applications as antiulcer, antihypertensive, analgesic, anti-inflammatory, antiviral, antifungal, anticancer, and antihistaminic agents. iosrphr.orgchemmethod.comnih.gov The versatility and efficacy of this nucleus have cemented its status as a cornerstone in the development of therapeutic agents. researchgate.net

Overview of Benzimidazole as a Privileged Heterocyclic Scaffold in Research

The benzimidazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comnih.goveurekaselect.com This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. nih.gov The privileged nature of the benzimidazole nucleus is attributed to its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions. nih.govbohrium.com These characteristics enable benzimidazole derivatives to effectively bind with a variety of macromolecules, such as enzymes and receptors. nih.gov

The structural versatility of the benzimidazole core allows for substitutions at various positions, most notably at the 1, 2, and 5(or 6) positions, leading to a vast library of derivatives with distinct biological profiles. researchgate.net This has made it a focal point for rational drug design and the development of novel bioactive compounds. nih.gov Consequently, the benzimidazole scaffold is a recurring motif in many FDA-approved drugs and continues to be a subject of intensive research in the quest for new and improved therapeutic agents against a multitude of diseases, including parasitic infections, cancer, and viral illnesses. nih.govbenthamdirect.comeurekaselect.com

General Synthetic Strategies for Benzimidazole Core Structures

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methods developed to afford this important heterocyclic system. The choice of synthetic route often depends on the desired substitution pattern, reaction conditions, and the principles of green chemistry.

Condensation Reactions of ortho-Phenylenediamines with Carboxylic Acids and Derivatives

One of the most fundamental and widely employed methods for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivatives. This approach, often referred to as the Phillips-Ladenburg reaction, typically requires acidic conditions and elevated temperatures to facilitate the dehydration and cyclization process. scispace.comsemanticscholar.org

The reaction can be carried out using various carboxylic acid derivatives, including esters, nitriles, orthoesters, and acid chlorides. semanticscholar.orgnih.gov While effective, traditional methods often necessitate harsh conditions, such as the use of strong acids like polyphosphoric acid or hydrochloric acid. scispace.com To mitigate these issues, milder reagents and catalysts have been introduced to improve yields and purity. scispace.com For instance, the condensation can be promoted by ammonium (B1175870) chloride, which serves as a more benign catalyst. semanticscholar.orgnih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine, Carboxylic Acid | Ammonium Chloride, 80-90°C | 2-Substituted Benzimidazole | semanticscholar.org |

| o-Phenylenediamine, Carboxylic Acid | Polyphosphoric Acid/Xylene, Reflux | 2-Substituted Benzimidazole | semanticscholar.org |

| o-Phenylenediamine, Orthoester | Lewis Acids (e.g., ZrOCl₂·8H₂O), Room Temperature | 2-Substituted Benzimidazole | mdpi.com |

Microwave-Assisted Synthesis Approaches for Benzimidazoles

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comtandfonline.comrjptonline.orgbenthamdirect.com The first reported microwave-assisted synthesis of benzimidazoles was in 1995. scispace.com This technique has been successfully applied to the synthesis of a wide range of benzimidazole derivatives. scispace.commdpi.com

Microwave irradiation can be used in conjunction with various synthetic strategies, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. tandfonline.comthieme-connect.com These reactions can be performed under solvent-free conditions or in the presence of green solvents, further enhancing the environmental friendliness of the process. rjptonline.orgmdpi.com The use of catalysts, such as sodium hypophosphite or erbium triflate, can further improve the efficiency of microwave-assisted benzimidazole synthesis. tandfonline.commdpi.com

| Reactants | Catalyst/Conditions | Key Advantages | Reference |

| o-Phenylenediamine, Aldehyde | Sodium Hypophosphite, Ethanol, Microwave | High yield, clean reaction, easy work-up | tandfonline.com |

| N-Phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1% mol), Microwave, Solvent-free | Rapid, high yield, environmentally sustainable | mdpi.com |

| o-Phenylenediamine, Carboxylic Acid | Catalyst-free, Microwave | Economical, environmentally friendly, good yields | thieme-connect.com |

Catalyst-Mediated Benzimidazole Synthesis (e.g., sodium hexafluoroaluminate, copper catalysts, lanthanide triflates, zirconium oxychloride)

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of benzimidazoles has greatly benefited from the development of various catalytic systems.

Sodium Hexafluoroaluminate (Na₃AlF₆) , also known as cryolite, has been employed as an efficient, non-toxic, and commercially available catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aromatic aldehydes. nih.govresearchgate.netresearchgate.net This method offers advantages such as high yields, mild reaction conditions (50 °C), and straightforward work-up procedures. nih.govresearchgate.net

Copper catalysts have proven to be versatile for the synthesis of benzimidazoles through various C-N bond-forming reactions. nih.govcdnsciencepub.comrsc.orgacs.org Copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives, while other copper salts like Cu₂O can catalyze the intramolecular N-arylation to form the benzimidazole ring system in water, offering an environmentally benign approach. acs.orgthieme-connect.com

Lanthanide triflates , such as erbium triflate (Er(OTf)₃), are effective Lewis acid catalysts for the synthesis of 1,2-disubstituted benzimidazoles under microwave irradiation. mdpi.com These catalysts can be used in very low concentrations and often under solvent-free conditions, aligning with the principles of green chemistry. mdpi.com Lanthanum(III) complexes have also been synthesized with benzimidazole-substituted radicals. nih.gov

Zirconium oxychloride (ZrOCl₂·8H₂O) and other zirconium compounds like nano-zirconia (nano-ZrO₂) have been utilized as efficient catalysts for the condensation of o-phenylenediamines with aldehydes or orthoesters. mdpi.comiosrjournals.orgnih.govresearchgate.net These catalysts are often mild, effective at room temperature, and can be recycled and reused, making them attractive for sustainable chemical processes. mdpi.comnih.gov

| Catalyst | Reactants | Key Features | Reference(s) |

| Sodium Hexafluoroaluminate (Na₃AlF₆) | o-Phenylenediamine, Aromatic Aldehydes | Efficient, mild conditions, easy work-up | nih.govresearchgate.netresearchgate.net |

| Copper Catalysts (e.g., Cu₂O, CuO nanoparticles) | o-Bromoaryl derivatives, o-Iodoanilines | Can be performed in water, heterogeneous catalysis | nih.govacs.orgthieme-connect.com |

| Lanthanide Triflates (e.g., Er(OTf)₃) | N-Phenyl-o-phenylenediamine, Benzaldehyde | Low catalyst loading, microwave-assisted, solvent-free | mdpi.com |

| Zirconium Oxychloride (ZrOCl₂·8H₂O), Nano-ZrO₂ | o-Phenylenediamine, Aldehydes/Orthoesters | Mild conditions, recyclable catalyst | mdpi.comiosrjournals.orgnih.gov |

Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. ijpdd.orgchemmethod.commdpi.comrjptonline.orgchemmethod.com These approaches focus on using environmentally benign solvents (like water or polyethylene (B3416737) glycol), solvent-free conditions, energy-efficient methods (such as microwave irradiation), and recyclable catalysts. mdpi.comrjptonline.orgchemmethod.com

The use of non-toxic, readily available catalysts like sodium hexafluoroaluminate or recyclable catalysts such as nano-zirconia exemplifies green synthetic strategies. nih.govnih.gov Furthermore, performing reactions in water or under solvent-free conditions significantly reduces the environmental impact by minimizing the use of volatile and often toxic organic solvents. acs.orgchemmethod.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a greener process by reducing waste and improving efficiency. cdnsciencepub.comchemmethod.com These efforts are crucial for making the synthesis of important pharmaceutical scaffolds like benzimidazole more sustainable. ijpdd.orgchemmethod.com

Classification of Benzimidazole Derivatives Based on Substituent Patterns

The diverse pharmacological activities of benzimidazole derivatives are profoundly influenced by the nature and position of substituents on the bicyclic core. nih.gov A systematic classification based on these substituent patterns helps in understanding structure-activity relationships (SAR) and in designing new, more potent molecules. The key positions for substitution on the benzimidazole ring are N-1, C-2, and the benzene (B151609) ring (C-4, C-5, C-6, and C-7).

N-1 Substitution: Alkylation or acylation at the N-1 position is a common strategy to modulate the lipophilicity and, consequently, the biological activity of benzimidazoles. nih.govacs.org Introducing different alkyl or aryl groups at this position can significantly impact the compound's ability to penetrate cell membranes and interact with target enzymes. nih.gov For instance, N-alkylation with straight-chain alkyl groups has been shown to enhance the antiproliferative activity of some 2-phenylbenzimidazole (B57529) derivatives. nih.gov

C-2 Substitution: The C-2 position is arguably the most frequently modified site on the benzimidazole scaffold. A wide array of substituents, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties, can be introduced here. nih.govjapsonline.com The electronic properties of the substituent at C-2 play a crucial role. For example, the presence of electron-withdrawing groups on a phenyl ring at the C-2 position has been linked to superior antimicrobial activities compared to electron-releasing groups. nih.gov The introduction of a 4-bromobenzyl group at this position, as in the title compound, is a specific modification that has been explored for its potential biological effects.

C-5/C-6 Substitution: The benzene part of the benzimidazole ring offers further opportunities for substitution, primarily at the C-5 and C-6 positions. Halogen atoms (such as chloro or fluoro) or other functional groups like nitro or trifluoromethyl at these positions can significantly influence the electronic environment of the entire molecule and its biological profile. nih.govacs.org For example, 5-halo-benzimidazole derivatives have been identified as promising broad-spectrum antimicrobial candidates. nih.gov Similarly, 5,6-dinitro derivatives are known for their antihelminthic properties. nih.gov

The combination of substituents at these different positions leads to a vast library of derivatives with a wide spectrum of biological activities. The SAR analyses consistently show that the type and location of these functional groups are critical determinants of the pharmacological effects. nih.gov

Scope and Research Focus on 2-(4-Bromobenzyl)-1H-benzimidazole

Research on this compound has primarily centered on its synthesis, structural characterization, and evaluation of its potential biological activities, reflecting the broader interest in functionalized benzimidazoles as pharmacophores.

The synthesis of this compound, and its derivatives, often involves the condensation reaction between an o-phenylenediamine and 4-bromophenylacetic acid or its derivatives. encyclopedia.pub More advanced synthetic methodologies have also been employed to create derivatives, such as N-alkylation at the imidazole (B134444) nitrogen, to produce related compounds like 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole. tsijournals.comtsijournals.comnih.gov

A key area of investigation has been the elucidation of its three-dimensional structure through X-ray crystallography. For the related compound, 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, crystallographic studies have provided precise data on bond lengths, angles, and the spatial arrangement of the substituted phenyl rings relative to the benzimidazole core. nih.govdoaj.org These studies are fundamental for understanding how the molecule might interact with biological targets.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₄Br₂N₂ nih.gov |

| Molecular Weight | 442.15 g/mol nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | Pī nih.gov |

| a (Å) | 9.7537 (9) nih.gov |

| b (Å) | 10.5758 (10) nih.gov |

| c (Å) | 17.8255 (17) nih.gov |

| α (°) | 83.435 (2) nih.gov |

| β (°) | 81.702 (2) nih.gov |

| γ (°) | 75.621 (2) nih.gov |

| Volume (ų) | 1756.6 (3) nih.gov |

The biological research focus on benzimidazole derivatives, including those with bromophenyl moieties, has been extensive, covering antimicrobial and anticancer activities. researchgate.nettandfonline.comevitachem.com The presence of a halogen, such as bromine, on the phenyl ring is a common feature in many biologically active compounds, often enhancing their efficacy. While specific, detailed antimicrobial or anticancer screening results for this compound itself are not extensively documented in the provided search results, the research on analogous structures provides a strong rationale for its investigation. For example, various 2-substituted benzimidazoles have shown potent activity against both bacterial and fungal strains. nih.govjapsonline.com The general findings indicate that the antimicrobial activity is highly dependent on the substituents attached to the benzimidazole heterocycle. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrN₂ chemcd.com |

| Molecular Weight | 287.159 g/mol chemcd.com |

| CAS Number | 100622-41-1 chemcd.com |

Structure

3D Structure

特性

IUPAC Name |

2-[(4-bromophenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFICICMGDCINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073001 | |

| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100622-41-1 | |

| Record name | 2-[(4-Bromophenyl)methyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100622-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-((4-bromophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100622411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 2 4 Bromobenzyl 1h Benzimidazole

Established Synthetic Pathways for 2-(4-Bromobenzyl)-1H-benzimidazole

The formation of the this compound scaffold is typically achieved through the condensation of an o-phenylenediamine (B120857) with a suitable carboxylic acid or its derivative. This reaction is a fundamental method for constructing the benzimidazole (B57391) ring system. ijariie.comjyoungpharm.org

A key method for synthesizing this compound involves the reaction of ortho-phenylenediamine with ethylimido-p-bromophenylacetate hydrochloride. This specific pathway provides a direct route to the desired compound. The process generally involves the condensation of the diamine with the imidoacetate, leading to the formation of the heterocyclic benzimidazole ring.

The synthesis of benzimidazole derivatives, including this compound, can be accomplished using either conventional heating methods or microwave irradiation. nih.govorganic-chemistry.org Research has shown that microwave-assisted synthesis often presents significant advantages over traditional heating. nih.govorganic-chemistry.orgmdpi.com These benefits include a substantial reduction in reaction times, often from hours to minutes, and an increase in product yields. nih.govorganic-chemistry.org For instance, some studies have reported a 95% to 98% decrease in reaction time and a 3% to 113% increase in yield when using microwave irradiation. nih.gov This efficiency makes microwave synthesis a more environmentally friendly and sustainable approach. mdpi.comnih.gov

Table 1: Comparison of Conventional vs. Microwave Synthesis of Benzimidazole Derivatives

| Synthesis Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Conventional Heating | 2 to 8 hours | Varies | Longer reaction times required. nih.gov |

Synthesis of N-Alkylated Derivatives of this compound

Further functionalization of this compound can be achieved through N-alkylation, which involves the introduction of an alkyl group at one of the nitrogen atoms of the benzimidazole ring. researchgate.net This modification is a common strategy to create a diverse library of compounds for further investigation. jyoungpharm.org

Alkylation at the N1 position of the benzimidazole ring is a primary method for creating derivatives. This process typically involves reacting the parent benzimidazole with an alkylating agent in the presence of a base. researchgate.net

One common method for N-alkylation is the use of bromoalkanes as the alkylating agents. researchgate.net The reaction is often carried out in a suitable solvent with a base, such as potassium carbonate, to facilitate the reaction. eresearchco.com The choice of bromoalkane allows for the introduction of various alkyl chains to the benzimidazole core. researchgate.net Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, can also be employed to enhance the reaction efficiency. researchgate.net

Ethyl bromoacetate (B1195939) is another valuable reagent for the N-alkylation of this compound. This reaction introduces an ester functional group, which can be a precursor for further synthetic transformations. The alkylation is typically performed in a polar solvent such as acetone (B3395972) or dimethylformamide (DMF) with a base like potassium carbonate to deprotonate the benzimidazole nitrogen, making it more nucleophilic. eresearchco.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| ortho-Phenylenediamine |

| Ethylimido-p-bromophenylacetate Hydrochloride |

| Bromoalkanes |

| Ethyl Bromoacetate |

| Potassium Carbonate |

| Tetrabutylammonium hydrogen sulfate |

| Acetone |

Alkylation at the N1 Position

Utilizing Substituted Benzyl (B1604629) Halides

The primary synthesis of 2-substituted benzimidazoles, including this compound, often involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. However, for creating N-substituted derivatives, benzyl halides are crucial reagents. The N-alkylation of a pre-formed benzimidazole ring is a common and effective method. This reaction typically proceeds by generating the benzimidazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.

The synthesis of N-substituted this compound derivatives can be achieved by reacting the parent benzimidazole with various substituted benzyl halides. For instance, the reaction of this compound with different alkyl or benzyl halides in the presence of a base like potassium carbonate in a solvent such as acetone leads to the corresponding N-substituted products. eresearchco.com The use of phase-transfer catalysts, such as tetrabutylammonium bromide, can facilitate these reactions. eresearchco.com

A variety of substituted benzyl halides can be employed to introduce diverse functionalities onto the benzimidazole nitrogen. This approach allows for the systematic modification of the compound's steric and electronic properties.

Table 1: Examples of N-Alkylation of Benzimidazole Derivatives Using Halides

| Benzimidazole Derivative | Alkylating/Acylating Agent | Product | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-1H-benzimidazole | Alkyl halides, Alkyl chloroformates, Sulfonyl chlorides | N-alkyl, N-carboxylate, and N-sulfonyl compounds | tsijournals.com |

| 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole | Alkyl and acyl halides | N-alkylated/N-acylated derivatives | eresearchco.com |

Strategies for N-Acylation

N-acylation introduces an acyl group onto one of the nitrogen atoms of the benzimidazole ring, forming an N-acylbenzimidazole. These derivatives are important as intermediates and as biologically active molecules themselves. The acylation is typically carried out using acylating agents like acyl chlorides or acid anhydrides.

For example, (2-(4-Bromobenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone, an N-acylated derivative, has been synthesized through a copper-catalyzed three-component coupling reaction involving N-(2-aminophenyl)benzamide, tosylazide, and an alkyne, which generates the benzimidazole core and the N-acyl group in a single process. nih.gov A more direct method involves the reaction of this compound with an acyl halide in the presence of a base like pyridine. nih.gov This reaction proceeds via nucleophilic acyl substitution where the benzimidazole nitrogen attacks the carbonyl carbon of the acyl chloride.

Table 2: Synthesis of N-Acylated Benzimidazole Derivatives

| Starting Benzimidazole | Acylating Agent | Product | Reference |

|---|---|---|---|

| 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole | Various acyl halides | N-acylated 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole derivatives | eresearchco.com |

| 2-(4-bromophenoxymethyl)-1H-benzimidazole | Acyl halides | N-acyl-2-(4-bromophenoxymethyl)benzimidazole derivatives | researchgate.net |

Approaches for N-Sulfonylation

N-Sulfonylation involves the attachment of a sulfonyl group to the benzimidazole nitrogen, yielding N-sulfonylbenzimidazoles. This modification is achieved by reacting the benzimidazole with a sulfonyl chloride in the presence of a base. tsijournals.comtsijournals.com The resulting sulfonamides are often stable compounds with distinct chemical properties.

The general procedure involves dissolving the this compound derivative in a suitable solvent and then adding a base to deprotonate the N-H group. Subsequently, an alkyl or aryl sulfonyl chloride is added to the reaction mixture. researchgate.net These reactions provide access to a wide range of N-sulfonylated benzimidazoles, which have been explored for various biological activities. nih.gov

Table 3: Synthesis of N-Sulfonylated Benzimidazole Derivatives

| Benzimidazole Derivative | Sulfonylating Agent | Product | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-1H-benzimidazole | Sulfonyl chlorides | N-sulfonyl compounds of 2-(4-bromophenyl)-1H-benzimidazole | tsijournals.comtsijournals.com |

| 2-(4-bromophenoxymethyl)-1H-benzimidazole | Alkyl or arylsulfonyl chlorides | N-sulfonyl-2-(4-bromophenoxymethyl)benzimidazole derivatives | researchgate.net |

Synthesis of Hybrid Structures Incorporating this compound

The fusion of the this compound scaffold with other heterocyclic rings, such as triazoles, thiadiazoles, and oxadiazoles, has led to the creation of novel hybrid molecules. These hybrids are designed to combine the chemical features of both moieties, potentially leading to synergistic effects.

Benzimidazole-Triazole Hybrids

The synthesis of benzimidazole-triazole hybrids can be accomplished through several routes. A common strategy involves constructing the triazole ring onto a pre-existing benzimidazole framework. This often starts with the conversion of a benzimidazole derivative into a key intermediate like a carbohydrazide.

For instance, a benzimidazole-2-yl-phenyl derivative can be converted to its corresponding benzohydrazide (B10538) by reacting with hydrazine (B178648) hydrate. acs.org This hydrazide is then treated with a reagent like phenyl isothiocyanate, followed by cyclization with sodium hydroxide (B78521) to form a mercapto-triazole ring. acs.orgnih.gov This triazole can be further functionalized. This multi-step process allows for the creation of complex hybrid structures. mdpi.comnih.gov

Benzimidazole-Thiadiazole Derivatives

Hybrid molecules containing both benzimidazole and thiadiazole rings are of significant interest. The synthesis often involves coupling a functionalized benzimidazole with a thiadiazole precursor. A prevalent method uses 2-(chloromethyl)-1H-benzimidazole as a building block.

This chloromethyl derivative can undergo a nucleophilic substitution reaction with a thiol-containing thiadiazole, such as 5-amino-1,3,4-thiadiazole-2-thiol. nih.govorientjchem.org The reaction is typically carried out in the presence of a base like potassium hydroxide. The resulting hybrid links the benzimidazole and thiadiazole rings through a thioether bridge. nih.govresearchgate.net

Benzimidazole-Oxadiazole Derivatives

The synthesis of benzimidazole-oxadiazole hybrids generally follows a path involving the formation of the oxadiazole ring from a benzimidazole-containing precursor. A key intermediate in this process is often a benzimidazole carbohydrazide. nih.govacs.org

This hydrazide can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring using various reagents. For example, reaction with carbon disulphide and potassium hydroxide, followed by acidification, yields a mercapto-oxadiazole derivative. e-journals.in Alternatively, condensation of the hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride can lead to 2,5-disubstituted 1,3,4-oxadiazole derivatives. hilarispublisher.com These methods provide versatile entry points to a wide array of benzimidazole-oxadiazole hybrid structures. researchgate.net

Benzimidazole-Quinoline Hybrid Analogues

The strategic combination of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a widely used approach in drug discovery to create novel compounds with potentially enhanced or synergistic biological activities. nih.gov Both benzimidazole and quinoline (B57606) are privileged heterocyclic scaffolds known for their broad spectrum of pharmacological properties, making their combination a subject of significant interest. researchgate.netdntb.gov.ua

The synthesis of benzimidazole-quinoline hybrids often utilizes the this compound core as a versatile starting material. The bromine atom on the benzyl group and the reactive N-H group of the benzimidazole ring serve as key functional handles for derivatization and linkage to a quinoline moiety.

Several synthetic strategies have been developed to connect these two heterocyclic systems:

Condensation Reactions: One common method involves the condensation of a functionalized benzaldehyde, such as 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde, with various benzene-1,2-diamines in the presence of a catalyst like sodium metabisulfite (B1197395) (Na₂S₂O₅). This approach directly incorporates the quinoline-containing substituent at the 2-position of the resulting benzimidazole ring.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been employed to link benzimidazole and quinoline units. This involves creating a 1,2,3-triazole linker between the two pharmacophores, resulting in novel hybrid molecules. nih.govresearchgate.net

Multi-component Reactions: One-pot multi-component reactions provide an efficient pathway to complex molecules. For instance, the reaction of 2-aminobenzimidazole, an aromatic aldehyde (like 4-bromobenzaldehyde), and malononitrile (B47326) can yield pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which are fused hybrid systems. rsc.org

The rationale for designing these hybrids is to merge the therapeutic profiles of both parent molecules. For example, linking the 7-chloroquinoline (B30040) moiety, a key feature of antimalarial drugs, with various benzimidazoles has been explored to develop new anticancer agents. Researchers have designed these hybrids to act as multi-target agents, for instance, by simultaneously inhibiting EGFR (epidermal growth factor receptor) and microbial DNA gyrase. rsc.org The nature and length of the linker between the two heterocyclic cores are critical design elements that can significantly influence the biological activity of the final compound.

Reaction Mechanisms and Mechanistic Studies of this compound Formation and Derivatization

Formation Mechanism:

The synthesis of the this compound core typically involves the condensation of an o-phenylenediamine with 4-bromophenylacetic acid or its derivatives (e.g., aldehyde, ester). The generally accepted mechanism for this acid-catalyzed condensation proceeds through two main stages:

Schiff Base Formation: Initially, one of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde (or related carbonyl compound). This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

Intramolecular Cyclization and Aromatization: The second amino group of the intermediate then attacks the imine carbon in an intramolecular fashion. This cyclization event forms a dihydro-benzimidazole intermediate. Subsequent elimination of a hydride ion (oxidation) or a similar process leads to the formation of the stable, aromatic benzimidazole ring system. researchgate.net

Derivatization Mechanisms:

The this compound scaffold offers two primary sites for further chemical modification: the nucleophilic nitrogen atom of the imidazole (B134444) ring and the bromine-substituted phenyl ring.

N-Alkylation: The N-H proton of the benzimidazole ring is weakly acidic and can be removed by a base (e.g., K₂CO₃, NaH) to generate a nucleophilic benzimidazolide (B1237168) anion. nih.gov This anion can then readily react with various electrophiles, such as alkyl halides, in a classic nucleophilic substitution (S_N2) reaction to yield N-1 substituted derivatives. acs.org

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond on the benzyl group is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, such as the Suzuki or Heck coupling, involves three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond, forming an organopalladium(II) complex.

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): In a Suzuki coupling, a second organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium(II) complex. In a Heck coupling, an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

Mechanistic studies for these transformations are crucial for understanding reaction pathways and by-product formation, which in turn aids in the optimization of reaction conditions.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for the efficient and clean synthesis of this compound and its derivatives. Key parameters are systematically varied to maximize product yield and minimize impurities.

For the initial synthesis of the benzimidazole core via condensation, critical factors include the choice of catalyst, solvent, and temperature. While traditional methods often use strong acids, newer, greener methods employ catalysts like Fe₃O₄@SiO₂-ZnCl₂ nanoparticles or simply use water as a solvent at elevated temperatures. researchgate.netresearchgate.net Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times significantly. researchgate.net

In the derivatization of the parent compound, particularly in palladium-catalyzed cross-coupling reactions, several variables must be carefully tuned.

Catalyst System (Palladium Source and Ligand): The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the supporting ligand (e.g., phosphines like PPh₃, or more specialized ligands) is paramount. beilstein-journals.org The ligand stabilizes the palladium center and modulates its reactivity, directly impacting the efficiency of the catalytic cycle. youtube.com

Base: A base is required in most coupling reactions to facilitate the transmetalation step and neutralize any acid generated during the reaction. Common bases include carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N). The strength and solubility of the base can significantly affect the reaction outcome. beilstein-journals.org

Solvent: The solvent must solubilize the reactants and the catalyst system. Toluene (B28343), DMF, and dioxane are common solvents for these reactions, often used in combination with water in the case of Suzuki couplings. beilstein-journals.org

Temperature and Reaction Time: These parameters are highly interdependent. While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition or the formation of undesired side products. researchgate.net Reactions are typically monitored (e.g., by TLC or LC-MS) to determine the optimal time for quenching.

The following table summarizes the key parameters and their roles in the optimization of a typical palladium-catalyzed Suzuki coupling reaction for the derivatization of this compound.

| Parameter | Variable Options | Rationale for Optimization |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The activity and stability of the catalyst are crucial for an efficient reaction. The choice depends on the specific coupling partners. beilstein-journals.org |

| Ligand | PPh₃, P(o-tolyl)₃, Buchwald or Herrmann-type phosphines | The ligand influences the electron density and steric environment of the palladium center, affecting oxidative addition and reductive elimination steps. youtube.com |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the organoboron species for transmetalation and neutralizes byproducts. Its strength and solubility are key. beilstein-journals.org |

| Solvent | Toluene/Water, Dioxane/Water, DMF | The solvent system must ensure adequate solubility for all components of the reaction mixture, including both organic and inorganic reagents. beilstein-journals.org |

| Temperature | Room Temperature to Reflux (e.g., 80-110 °C) | Affects reaction kinetics. Higher temperatures increase reaction rates but can also cause degradation of reactants or the catalyst. researchgate.net |

| Reactant Ratio | Stoichiometric or slight excess of boronic acid | Optimizing the ratio of the aryl halide to the boronic acid ensures complete consumption of the limiting reagent, maximizing yield. |

Systematic screening of these conditions allows for the development of robust, high-yielding, and pure synthetic routes to novel derivatives of this compound.

Spectroscopic and Structural Characterization of 2 4 Bromobenzyl 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides detailed insights into the chemical environment of each atom.

The ¹H-NMR spectrum of 2-(4-Bromobenzyl)-1H-benzimidazole is expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) core, the methylene (B1212753) bridge, and the 4-bromobenzyl group. The benzimidazole N-H proton typically appears as a broad singlet at a downfield chemical shift. The four protons of the benzimidazole aromatic ring usually appear as two multiplets. The protons of the 4-bromobenzyl ring system characteristically present as an AA'BB' system, appearing as two distinct doublets. The methylene (-CH₂) protons, situated between the two aromatic systems, are expected to appear as a sharp singlet.

For N-substituted derivatives, such as 2-(4-Bromobenzyl)-1-methyl-1H-benzimidazole, the N-H proton signal is absent and a new singlet corresponding to the N-methyl protons appears. nih.gov The chemical shifts for the methylene bridge in such derivatives are observed around δ 4.28 ppm. nih.gov In other derivatives like 1-(4-Bromobenzyl)-2-alkyl-1H-benzimidazoles, this methylene singlet is found further downfield, around δ 5.29 ppm. diva-portal.org

| Compound | ¹H-NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Solvent |

| 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole nih.gov | 7.58–7.56 (m, 1H), 7.51–7.46 (m, 3H), 7.25–7.14 (m, 4H), 4.28 (s, 2H, -CH₂-), 3.69 (s, 3H, -CH₃) | DMSO-d₆ |

| 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org | 7.81–7.72 (m, 1H), 7.49–7.39 (m, 2H), 7.30–7.13 (m, 3H), 6.98–6.85 (m, 2H), 5.29 (s, 2H, -CH₂-), 2.89–2.64 (m, 2H), 1.95–1.81 (m, 2H), 1.02 (t, J = 7.4 Hz, 3H) | CDCl₃ |

| (2-(4-Bromobenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone nih.gov | 7.76 (d, J = 8.2 Hz, 1H), 7.66–7.62 (m, 1H), 7.60–7.57 (m, 2H), 7.47–7.43 (m, 2H), 7.34–7.31 (m, 2H), 7.27–7.23 (m, 1H), 7.12 (d, J = 8.7 Hz, 2H), 7.08–7.03 (m, 1H), 6.61 (d, J = 8.2 Hz, 1H), 4.47 (s, 2H, -CH₂-) | CDCl₃ |

The ¹³C-NMR spectrum for this compound is expected to show 12 unique signals in the aromatic region, one signal for the methylene carbon, and the signal for the carbon atom bonded to bromine (C-Br). The chemical shift of the methylene carbon provides information about its electronic environment. In derivatives like 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole, the methylene carbon signal appears at approximately δ 32.3 ppm, while the carbon bearing the bromine atom is observed around δ 118.5 ppm. nih.gov The parent benzimidazole ring shows characteristic signals, with C2 appearing significantly downfield. chemicalbook.com

| Compound | ¹³C-NMR Chemical Shifts (δ, ppm) | Solvent |

| 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole nih.gov | 153.1 (C=N), 142.1, 136.3, 135.8, 131.4 (2C), 131.0 (2C), 121.7, 121.4, 119.7, 118.5 (C-Br), 109.9, 32.3 (-CH₂-), 29.8 (-CH₃) | DMSO-d₆ |

| 1-(4-Bromobenzyl)-2-butyl-1H-benzo[d]imidazole diva-portal.org | 155.3, 142.9, 135.3, 135.2, 132.3, 127.9, 122.6, 122.3, 121.9, 119.6, 109.4, 46.5, 29.7, 21.2, 14.2 | CDCl₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, key characteristic bands are expected. A broad absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole (B134444) ring, often showing hydrogen bonding. nist.gov The C=N stretching vibration of the imidazole ring typically appears around 1620-1630 cm⁻¹. rsc.org Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. The C-Br stretching frequency is typically found in the lower wavenumber region of the spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (imidazole) | 3400 - 2500 (broad) | nist.govrsc.org |

| Aromatic C-H Stretch | 3100 - 3000 | nih.gov |

| Aliphatic C-H Stretch (-CH₂-) | 2960 - 2850 | nih.gov |

| C=N Stretch (imidazole) | 1630 - 1620 | rsc.org |

| C=C Stretch (aromatic) | 1600 - 1450 | researchgate.net |

| C-Br Stretch | 600 - 500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. For this compound (C₁₄H₁₁BrN₂), the molecular weight is 287.15 g/mol . nih.gov The mass spectrum is expected to show a characteristic molecular ion peak cluster ([M]⁺ and [M+2]⁺) with nearly equal intensities, which is a signature for the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). journalijdr.com

The most probable fragmentation pathway is the benzylic cleavage of the C-C bond between the methylene group and the benzimidazole ring. This would lead to the formation of a stable 4-bromobenzyl cation or a corresponding tropylium (B1234903) ion, and a fragment representing the benzimidazole moiety.

| Fragment | Proposed Structure | Expected m/z | Notes |

| [C₁₄H₁₁BrN₂]⁺ | Molecular Ion | 287 / 289 | Isotopic pattern for one bromine atom. |

| [C₇H₆Br]⁺ | 4-Bromobenzyl cation | 169 / 171 | Result of benzylic cleavage. |

| [C₇H₅N₂]⁺ | Benzimidazolyl cation | 117 | Result of benzylic cleavage. |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared with the theoretically calculated values to confirm the empirical and molecular formula. For this compound, with the molecular formula C₁₄H₁₁BrN₂, the theoretical composition is used to verify the purity and identity of a synthesized sample. nih.gov

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 58.56% |

| Hydrogen | H | 1.008 | 3.86% |

| Bromine | Br | 79.904 | 27.82% |

| Nitrogen | N | 14.007 | 9.76% |

Calculated based on the molecular formula C₁₄H₁₁BrN₂ (Molecular Weight: 287.15 g/mol ). nih.gov

X-ray Diffraction Studies for Solid-State Structure Elucidation

For instance, the crystal structure of 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole has been reported. nih.gov In this derivative, the benzimidazole ring system is nearly planar. nih.govresearchgate.net The molecule adopts a non-planar conformation, with significant dihedral angles between the plane of the benzimidazole core and the attached bromobenzyl and bromophenyl rings. nih.gov The crystal packing is stabilized by various intermolecular forces, including weak C-H···N hydrogen bonds and Br···Br interactions, which link the molecules into a supramolecular architecture. nih.gov Such interactions are expected to play a key role in the crystal lattice of this compound as well.

| Parameter | Data for 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole nih.gov |

| Molecular Formula | C₂₀H₁₄Br₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle | Benzimidazole and 4-bromobenzyl groups: 50.72° and 42.09° (two molecules in asymmetric unit) |

| Key Interactions | C-H···N hydrogen bonds, Br···Br interactions (3.5733 Å) |

Chromatographic Methods for Purity Assessment (e.g., TLC)

Chromatographic techniques are fundamental in synthetic chemistry for assessing the purity of compounds and monitoring the progress of chemical reactions. Among these, Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid method for the qualitative analysis of this compound and its derivatives. ijcrt.orgjistox.in Its efficiency in separating components of a mixture makes it an invaluable tool in the research and development of new benzimidazole-based compounds. umich.edu

The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. youtube.com The purity of a sample is indicated by the presence of a single spot on the developed chromatogram. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and helps in its identification.

In the context of this compound and related structures, TLC is routinely employed to monitor the condensation reaction between an o-phenylenediamine (B120857) derivative and the corresponding aldehyde or carboxylic acid. umich.edunih.gov The disappearance of the starting material spots and the appearance of a new product spot on the TLC plate signify the progression of the reaction. nih.gov

Stationary Phase: For the analysis of benzimidazole derivatives, the most commonly used stationary phase is silica gel 60 F254, which contains a fluorescent indicator that allows for the visualization of spots under UV light (at 254 nm). jistox.innih.gov

Mobile Phase (Eluent): The choice of the mobile phase is crucial for achieving good separation. The polarity of the solvent system is adjusted to obtain an optimal Rf value, typically between 0.3 and 0.7. For benzimidazole derivatives, which are moderately polar, various solvent systems have been reported. Common mobile phases are mixtures of a non-polar solvent like n-hexane or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297), acetone (B3395972), or methanol. ijcrt.orgnih.govresearchgate.net The ratio of these solvents is optimized to achieve the best separation. For instance, a mixture of ethyl acetate and n-hexane is frequently used for N-substituted and 2-substituted benzimidazoles. nih.govresearchgate.net

Visualization: After developing the TLC plate, the separated spots are visualized. Since many benzimidazole derivatives are UV-active due to their aromatic nature, they can be easily detected as dark spots on a fluorescent background under a UV lamp. nih.gov For further visualization or for compounds that are not UV-active, various staining reagents can be used. These include iodine vapor, which reversibly stains organic compounds, or specific chemical stains like a p-anisaldehyde solution followed by heating, which can produce colored spots. nih.govresearchgate.net

The following table summarizes various TLC systems that have been successfully used for the purity assessment and reaction monitoring of benzimidazole derivatives, including those structurally related to this compound.

| Compound Name | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization Method |

| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Silica Gel | Ethyl acetate : n-hexane (3:5) | N/A | UV light, p-anisaldehyde/H₂SO₄ |

| 1-dimethyl amino-2-(2-benzyl amine) benzimidazole | Silica Gel | Ethyl acetate : n-hexane : methanol | 0.25 | N/A |

| Benzimidazole | Silica Gel G | Benzene (B151609) : Acetone (7:3) | 0.39 | Iodine vapor |

| 2-(4-chlorophenyl)-1H-benzimidazole | Silica Gel | Ethyl acetate : n-hexane (3:5) | N/A | UV light, p-anisaldehyde/H₂SO₄ |

| 2-((benzyloxy)-methyl)-1H-benzimidazole | Silica Gel | N/A | N/A | UV light, p-anisaldehyde/H₂SO₄ |

N/A: Not Available in the cited sources.

It is important to note that while the table provides examples of effective TLC systems, the optimal conditions for this compound may require some methodical experimentation with different solvent polarities to achieve the clearest separation and a definitive assessment of its purity. Other chromatographic methods like High-Performance Liquid Chromatography (HPLC) can also be employed for quantitative purity analysis and validation.

Computational Chemistry and Theoretical Studies of 2 4 Bromobenzyl 1h Benzimidazole

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the fundamental properties of molecules. nih.gov These methods have been applied to benzimidazole (B57391) derivatives to elucidate their structural and electronic characteristics. nih.govbhu.ac.in

Theoretical geometry optimization is performed to determine the most stable three-dimensional arrangement of atoms in a molecule. bhu.ac.in For benzimidazole derivatives, these calculations help in understanding the planarity of the benzimidazole ring system and the orientation of its substituents. researchgate.net In a related compound, 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, crystal structure analysis revealed two molecules in the asymmetric unit with different dihedral angles between the benzimidazole group and the bromobenzyl and bromophenyl groups. nih.govnih.gov This highlights the conformational flexibility that can be explored through computational methods. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. esisresearch.org

Table 1: Selected Optimized Geometrical Parameters for a Benzimidazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1–N32–C10 | 105.84 | ||

| N32–C10–N33 | 113.05 | ||

| C10–C11 | 1.474 | ||

| C1–N32–C10–N33 | -0.75 | ||

| C1–C6–C5–C38 | 178.99 |

Data adapted from a study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. jconsortium.com Quantum chemical calculations can predict these vibrational frequencies, which, when compared with experimental data, allow for a detailed assignment of the observed spectral bands. researchgate.netresearchgate.net For benzimidazole and its derivatives, characteristic vibrational modes include C-H stretching, N-H stretching, and various ring vibrations. researchgate.netnih.gov The calculated wavenumbers are often scaled to improve agreement with experimental results. nih.gov For instance, in a study on a related benzoxazole, the asymmetric C-O-C vibration was assigned at 1144 cm⁻¹ in the IR spectrum and 1146 cm⁻¹ in the Raman spectrum, closely matching the calculated value of 1153 cm⁻¹. esisresearch.org

Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps to determine the molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests a higher probability of intramolecular charge transfer. jconsortium.com For benzimidazole derivatives, the HOMO is often located over the benzimidazole ring, indicating this region's role in electron donation. researchgate.net

Table 2: Frontier Molecular Orbital Properties of Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| A1 | -5.89 | -0.47 | 5.42 |

| A2 | -6.04 | -1.41 | 4.63 |

| A3 | -5.99 | -0.43 | 5.56 |

Data represents calculated values for substituted 1-benzyl-2-phenyl-1H-benzimidazole derivatives. researchgate.net

Molecular Docking Simulations to Investigate Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ajrconline.org This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to estimate their binding affinity. ukm.mynih.gov For benzimidazole derivatives, docking studies have been employed to investigate their interactions with various biological targets, including enzymes and receptors. ajrconline.orgnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's biological activity. ukm.my For example, docking studies on benzimidazole inhibitors of protein kinase CHK2 have helped to clarify their binding mode, revealing the importance of a conserved water molecule in mediating interactions with the protein's hinge region. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are valuable in the early stages of drug development for identifying candidates with favorable ADMET properties. For benzimidazole derivatives, in silico studies can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to guide the design of new compounds with improved drug-like characteristics. nih.gov

Conformational Analysis and Potential Energy Surface Scans

Computational methods, particularly conformational analysis and potential energy surface (PES) scans, are essential tools for understanding the three-dimensional structure, flexibility, and stability of molecules like 2-(4-Bromobenzyl)-1H-benzimidazole. These studies provide critical insights into the preferred spatial arrangements of the molecule's constituent parts, which in turn influence its reactivity and interactions with biological targets.

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the benzimidazole ring and the 4-bromobenzyl group. The key degree of freedom is the dihedral angle involving the atoms of the methylene (B1212753) bridge and the aromatic rings. Theoretical studies on similar 1,2-disubstituted benzimidazole derivatives have shown that computational calculations can accurately predict geometric parameters like bond lengths and angles. nih.gov

A potential energy surface scan is typically performed to explore this rotational freedom. The methodology involves systematically varying the critical dihedral angle in predefined steps, while allowing the rest of the molecule's geometry to relax and optimize at each step. This process maps the potential energy of the molecule as a function of its conformation, revealing the lowest energy states (stable conformers) and the energy barriers (transition states) that separate them.

For molecules with multiple aromatic rings connected by a flexible linker, such as the 2-benzyl-benzimidazole scaffold, computational studies predict that steric hindrance between the rings plays a crucial role in determining the most stable conformation. researchgate.net A fully planar arrangement, where the benzimidazole and benzyl (B1604629) rings are coplanar (dihedral angle of 0°), often represents an energy maximum due to repulsive interactions between hydrogen atoms on the adjacent rings. researchgate.net Conversely, the energy minima are typically found at non-planar orientations where the rings are twisted relative to each other, thus minimizing steric clash. For example, crystallographic data for the related 1-benzyl-2-phenyl-1H-benzimidazole shows the benzyl group is oriented nearly perpendicular to the benzimidazole plane, highlighting the tendency to adopt non-planar conformations to relieve strain. nih.gov

The results of a PES scan are typically visualized by plotting the relative energy against the dihedral angle. The lowest point on the curve corresponds to the most stable conformer. While specific computational data for this compound is not publicly available, a representative PES scan can be illustrated. The following table provides a hypothetical dataset for such a scan, demonstrating the expected energetic profile as the 4-bromobenzyl ring rotates relative to the benzimidazole core.

Interactive Data Table: Illustrative Potential Energy Surface Scan

This table presents hypothetical data to illustrate the typical results of a PES scan for this compound. The values are representative and not from actual calculations.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Stability |

| 0 | 4.5 | Unstable (Transition State) |

| 30 | 1.5 | Intermediate |

| 60 | 0.0 | Stable (Energy Minimum) |

| 90 | 2.0 | Unstable (Transition State) |

| 120 | 0.2 | Stable (Energy Minimum) |

| 150 | 1.8 | Intermediate |

| 180 | 3.5 | Unstable (Transition State) |

This illustrative data shows energy minima at dihedral angles of approximately 60° and 120°, suggesting these are the most likely orientations in the ground state. The energy barriers represent the energy required for the molecule to rotate from one stable conformation to another. The conformational flexibility and the existence of specific low-energy conformers are key factors that dictate how the molecule can adapt its shape to bind to a receptor or participate in a chemical reaction.

Structure Activity Relationship Sar Studies of 2 4 Bromobenzyl 1h Benzimidazole Derivatives

General Principles of Benzimidazole (B57391) SAR

The benzimidazole scaffold is a versatile heterocyclic system whose pharmacological profile can be fine-tuned through substitution at several key positions, primarily the N1, C2, C5, and C6 atoms. nih.govnih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—plays a pivotal role in determining the compound's biological efficacy. nih.govrroij.com

The N1 position of the benzimidazole ring is a frequent site for modification to modulate activity. The introduction of various groups at this position can significantly impact a compound's pharmacological effects. For instance, in studies on anti-inflammatory agents, the substitution of a benzyl (B1604629) group at the N1-position was found to enhance activity. nih.gov Conversely, excessively bulky aromatic substitutions at this same position were not favorable for anti-inflammatory action. nih.gov In the context of H1-antihistamine activity, a substituted benzyl motif at the N1 position was deemed necessary for potent effects. Research on tuberculostatic benzimidazoles revealed that the field effect of substituents at the R1 (N1) position contributes significantly to their activity. nih.gov

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| N1 | Benzyl group | Enhanced anti-inflammatory action. | nih.gov |

| N1 | Bulky aromatic groups | Reduced anti-inflammatory activity. | nih.gov |

| N1 | Substituted benzyl motif | Necessary for H1-antihistamine activity. | researchgate.net |

| N1 | Various substituents | Field effect influences tuberculostatic activity. | nih.gov |

The C2 position is a critical determinant of the biological activity of benzimidazole derivatives. The moiety at this position often dictates the molecule's primary mechanism of action by interacting with key residues in the binding sites of enzymes or receptors. rroij.com For example, substitution with anacardic acid at C2 leads to the inhibition of COX-2, while a diarylamine group at C2 results in bradykinin (B550075) receptor antagonism. nih.govnih.gov In some cases, substitution at this position can be unfavorable; for Lck kinase inhibitors, any substitution at the C2 position was found to be detrimental to activity. nih.gov The nature of the linker at C2 is also important. Replacing an amino group with a methylene (B1212753) group at C2 significantly diminished anti-inflammatory effects, highlighting the importance of the original guanidine (B92328) fraction. nih.gov

| Position | Substituent/Modification | Observed Effect on Biological Activity | Reference |

| C2 | Anacardic acid | Inhibition of COX-2. | nih.govnih.gov |

| C2 | Diaryl amine | Antagonism of the bradykinin receptor. | nih.govnih.gov |

| C2 | Methylene (replacing amino group) | Significantly reduced anti-inflammatory activity. | nih.gov |

| C2 | Trifluoroethane | Enhanced CCR3 receptor inhibition. | nih.gov |

| C2 | Any substituent | Unfavorable for Lck kinase inhibition. | nih.gov |

| C2 | Acylhydrazone fragments | Yielded compounds with anticancer activity. | nih.gov |

Substitutions on the benzene (B151609) ring portion of the benzimidazole nucleus, specifically at the C5 and C6 positions, are vital for modulating activity, selectivity, and pharmacokinetic properties. nih.gov The electronic properties of these substituents are often key. For instance, introducing an electron-withdrawing nitro group (-NO2) at the C5 position resulted in pronounced activity against cyclin-dependent kinases (CDK1 and CDK5), whereas electron-donating methyl (-CH3) or amino (-NH2) groups at the same position led to a complete loss of this activity. nih.gov Similarly, for anti-inflammatory activity, electronegative groups at C5 were shown to be more potent than electron-donating groups. nih.gov In other cases, substitutions at these positions can be unfavorable. For a series of CXCR3 antagonists, substitutions at the 5- and 6-positions were found to diminish activity. mdpi.com For antifungal agents, electron-withdrawing groups like chlorine or nitro at position 5 were found to increase potency against Candida albicans. esisresearch.org

| Position | Substituent | Observed Effect on Biological Activity | Reference |

| C5 | Nitro (-NO2) | Pronounced CDK-inhibitory activity. | nih.gov |

| C5 | Methyl (-CH3) or Amino (-NH2) | Complete loss of CDK-inhibitory and anti-inflammatory activity. | nih.gov |

| C5 | Electronegative groups | More potent anti-inflammatory activity. | nih.gov |

| C5/C6 | Any substituent | Unfavorable for CXCR3 antagonism. | mdpi.com |

| C5 | Chlorine or Nitro | Increased antifungal activity against C. albicans. | esisresearch.org |

SAR Specific to 2-(4-Bromobenzyl) Moiety

While direct SAR studies focusing exclusively on the 2-(4-bromobenzyl) moiety are not extensively detailed in the reviewed literature, its contribution to biological activity can be inferred from general SAR principles. The substituent consists of two key parts: the benzyl group and the bromine atom at the para-position.

The Benzyl Group at C2: The benzyl group is a common substituent used in medicinal chemistry. Its presence provides a flexible linker and an aromatic ring that can engage in various non-covalent interactions (e.g., pi-stacking, hydrophobic interactions) with biological targets. The length of the linker between a carboxyl group and the C2 position of benzimidazole has been shown to be inversely related to anti-inflammatory activity, suggesting that the spatial orientation conferred by the methylene bridge of the benzyl group is a critical parameter. nih.gov

The 4-Bromo Substituent: The bromine atom at the para-position of the benzyl ring significantly influences the electronic and steric properties of the moiety. As a halogen, bromine is an electron-withdrawing group (due to its electronegativity) but also has electron-donating resonance effects. Its presence can alter the charge distribution of the phenyl ring, potentially influencing hydrogen bonding or dipole-dipole interactions. Furthermore, its size (van der Waals radius) can provide favorable steric interactions or, conversely, cause steric hindrance within a receptor's binding pocket. In a related compound, 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, weak intramolecular C-H···N and intermolecular Br···Br interactions were observed, indicating the potential for halogens to participate in specific molecular contacts. nih.govnih.gov

Modulation of Biological Activities through Structural Modifications

SAR studies provide a roadmap for rationally modifying lead compounds like 2-(4-bromobenzyl)-1H-benzimidazole to enhance desired biological activities and reduce off-target effects. rroij.comnih.gov Based on the general principles outlined, several strategies can be employed:

Modification of the C2-Benzyl Group: The 4-bromo-substituent could be replaced with other groups to probe the effect of electronics and sterics. For example, replacing it with a fluoro group might provide similar electronic effects with less bulk, while a methyl group would be electron-donating and hydrophobic. The benzyl group itself could be replaced with other aryl or alkyl groups to alter flexibility and hydrophobicity. nih.gov

Substitution at the N1 Position: Introducing small alkyl or substituted benzyl groups at the N1 position could enhance lipophilicity and potentially improve cell permeability or target engagement, as seen in various anti-inflammatory and antihistaminic derivatives. nih.govresearchgate.net

Substitution at the C5/C6 Positions: Adding small, electron-withdrawing groups such as nitro or chloro at the C5 or C6 positions could enhance certain activities like antifungal or kinase inhibition, as demonstrated in multiple studies. nih.govesisresearch.org

This systematic modification allows for the fine-tuning of a compound's activity spectrum, potentially transforming a moderately active compound into a potent and selective drug candidate.

Computational Approaches to SAR Elucidation (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique frequently used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. biointerfaceresearch.com This method is invaluable for understanding the SAR of benzimidazole derivatives and predicting the activity of novel, unsynthesized analogues, thereby saving time and resources in drug discovery. researchgate.net

3D-QSAR models, for example, have been generated to explore the molecular properties that have the highest influence on the antioxidative activity of certain benzimidazole carboxamides. tandfonline.com In another study on the tuberculostatic activities of benzimidazoles, a QSAR model demonstrated that activity depends on the size of the C2 substituents and the field effect of the N1 substituents. nih.gov For a series of anthelmintic benzimidazoles, a QSAR model was developed where activity was predicted based on descriptors like the dipole moment (μ) and the energy of the highest occupied molecular orbital (EHOMO). biolscigroup.us These models provide quantitative insights into the structural features essential for activity and guide the rational design of new derivatives with improved potency. researchgate.netnih.gov

Biological Activity and Medicinal Chemistry Applications of 2 4 Bromobenzyl 1h Benzimidazole and Its Derivatives Excluding Dosage/administration

Anticancer/Antiproliferative Activities

Derivatives of 2-(4-bromobenzyl)-1H-benzimidazole have emerged as a significant class of compounds with potent anticancer and antiproliferative effects. Their mechanisms of action are diverse, targeting key pathways involved in cancer cell growth and proliferation.

The cytotoxic effects of this compound derivatives have been extensively evaluated against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potential for further development.

One study synthesized a series of N,2,6-trisubstituted 1H-benzimidazole derivatives and found that several compounds killed HepG2 (liver), MDA-MB-231 (breast), MCF7 (breast), RMS (rhabdomyosarcoma), and C26 (colon) cancer cells with low micromolar IC50 values, ranging from 2.39 to 10.95 µM. nih.gov Another novel benzimidazole (B57391) derivative, se-182, exhibited significant dose-dependent cytotoxic effects against several cancer cell lines, showing high activity against HepG2 and A549 (lung) cells with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org

Further research into benzimidazole-oxadiazole derivatives revealed their effectiveness, particularly against the A549 cell line. nih.gov Compounds 4r and 4s from this series were the most effective, with IC50 values of 0.3 µM against A549 cells. nih.gov Similarly, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo researchgate.netesisresearch.orgthieno[2,3-d]pyrimidines was screened, with compound 7a emerging as a potent agent against FaDu (head and neck) cells with an IC50 value of 1.73 μM. nih.gov This compound also induced G2/M phase cell cycle arrest in MCF-7 cells. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N,2,6-trisubstituted 1H-benzimidazoles (3k, 3l, 4c, 4g, 4j) | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39 - 10.95 | nih.gov |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

| Benzimidazole-oxadiazole (4r) | A549 | 0.3 | nih.gov |

| Benzimidazole-oxadiazole (4r) | PANC-1 | 5.5 | nih.gov |

| Benzimidazole-oxadiazole (4r) | MCF-7 | 0.5 | nih.gov |

| 2-(4-bromobenzyl) thieno[2,3-d]pyrimidine (B153573) (7a) | FaDu (HTB-43) | 1.73 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. researchgate.net Their overexpression or overactivation is a hallmark of many aggressive cancers, making them prime targets for cancer therapy. researchgate.net Benzimidazole derivatives have been widely explored as inhibitors of various protein kinases. nih.gov

The benzimidazole scaffold is considered an isostere of purine (B94841) nucleosides, allowing it to interact with the ATP-binding sites of kinases. researchgate.net Research has focused on developing benzimidazole-based compounds that can inhibit key RTKs such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. researchgate.netnih.gov For instance, certain benzimidazole derivatives have been designed as EGFR tyrosine kinase inhibitors to combat multi-drug resistance in cancer. researchgate.net Some hybrids of benzimidazole and benzylidene-benzohydrazide have been investigated as potential multi-kinase inhibitors, targeting EGFR, Her2, and VEGFR2. mdpi.com Furthermore, studies have identified novel dual inhibitors of both EGFR and Insulin-like Growth Factor 1 Receptor (IGF-1R), which could help overcome resistance mechanisms in cancer treatment. reactionbiology.com

The microtubule network, formed by the polymerization of tubulin protein, is essential for cell division, motility, and intracellular transport. Disrupting this network is a validated strategy in cancer chemotherapy. A new class of benzimidazole derivatives has been specifically designed and synthesized as tubulin polymerization inhibitors. nih.gov

In one study, compounds 7n and 7u from this class demonstrated the highest cytotoxicity against selected human cancer cells, with IC50 values ranging from 2.55 to 17.89 µM, and showed specificity towards SK-Mel-28 melanoma cells. nih.gov Importantly, they were found to be five-fold less cytotoxic to normal rat kidney epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov Mechanistic studies revealed that compound 7n arrested the cell cycle in the G2/M phase and inhibited tubulin polymerization with an IC50 of 5.05 µM. nih.gov

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation. esisresearch.org They are validated targets for anticancer drugs, which can act as "poisons" by stabilizing the transient DNA-enzyme cleavage complex, leading to lethal DNA breaks and cell death. esisresearch.org

Several derivatives based on the benzimidazole structure have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). esisresearch.orgnih.govnih.gov For example, a series of 2-(4-bromobenzyl) tethered tetrahydrobenzo researchgate.netesisresearch.orgthieno[2,3-d]pyrimidines were designed as dual Topo I and Topo II inhibitors. nih.gov Compounds 7a and 7r from this series showed more potent Topo I inhibition than the reference drug camptothecin. nih.gov

Another study reported on novel benzimidazole-chalcone hybrids as non-intercalative Topo II catalytic inhibitors. nih.gov These compounds, particularly 4d and 4n, displayed strong anti-proliferative effects in four tumor cell lines with IC50 values under 5 µM, outperforming the standard drug etoposide. nih.gov Research has also shown that certain benzimidazole analogues of Hoechst 33342 can act as selective and differential inhibitors of human and E. coli DNA topoisomerase I. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound exhibit significant antimicrobial activity. The benzimidazole core is a key pharmacophore in the development of agents to combat bacterial and fungal infections. nih.govresearchgate.net

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Benzimidazole derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria. nih.govijbbb.org